Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

Tert-butyl 1-ethylhydrazinecarboxylate structure
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
N.o CAS:955370-01-1
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19

Tert-butyl 1-ethylhydrazinecarboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-butyl 1-ethylhydrazinecarboxylate
    • 1-Boc-1-ethylhydrazine
    • VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • t-Butyl 1-ethylhydrazinecarboxylate
    • tert-butyl N-amino-N-ethyl-carbamate
    • SY060441
    • tert-butyl 1-ethylhydrazine-1-carboxylate
    • N-ethyl-hydrazinecarboxylic acid tert-butyl ester
    • Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
    • tert-Butyl N-ethylhydrazinecarboxylate
    • 955370-01-1
    • AS-44187
    • EN300-175599
    • DB-371800
    • N-ethyl(tert-butoxy)carbohydrazide
    • N-ethyltert-butoxycarbohydrazide
    • MFCD23378734
    • SCHEMBL1025291
    • AKOS030627872
    • tert-butyl N-amino-N-ethylcarbamate
    • CS-0158456
    • A10033
    • A1-13421
    • Tert-butyl 1-ethylhydrazinecarboxylate
    • MDL: MFCD23378734
    • Inchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
    • Chave InChI: VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • SMILES: O=C(N(CC)N)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 160.121177757g/mol
  • Massa monoisotópica: 160.121177757g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 140
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.6
  • XLogP3: 0.7

Tert-butyl 1-ethylhydrazinecarboxylate Preçomais >>

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Tert-butyl 1-ethylhydrazinecarboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referência
Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors
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Método de produção 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referência
Preparation of heterocyclic compounds as Wee1 inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
Referência
Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
Referência
Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referência
First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation
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Método de produção 6

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Referência
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
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Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 40 h, rt
Referência
An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides
Strick, Benjamin F.; Mundal, Devon A.; Thomson, Regan J., Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Método de produção 8

Condições de reacção
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
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Método de produção 9

Condições de reacção
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Referência
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Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referência
E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors
Radzey, Hanna; Rethmeier, Markus; Klimpel, Dennis; Grundhuber, Maresa; Sommerhoff, Christian P.; et al, ChemMedChem, 2013, 8(8), 1314-1321

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  0 °C; 24 h, 20 - 25 °C
Referência
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Método de produção 12

Condições de reacção
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Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Tert-butyl 1-ethylhydrazinecarboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
Número da Ordem:A909961
Estado das existências:in Stock
Quantidade:1g/5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:36
Preço ($):188.0/659.0/2306.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
A909961
Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):188.0/659.0/2306.0
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